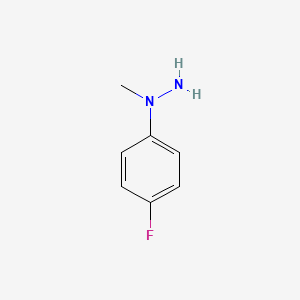

![molecular formula C12H19BN2O4S B2667273 [3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid CAS No. 2377605-99-5](/img/structure/B2667273.png)

[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid” is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has a molecular weight of 248.09 . The IUPAC name is 3-[(4-methyl-1-piperazinyl)carbonyl]phenylboronic acid .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17BN2O3/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(9-10)13(17)18/h2-4,9,17-18H,5-8H2,1H3 .

Chemical Reactions Analysis

Boronic acids, such as “[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid”, have been used in various chemical reactions. For example, they have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Aplicaciones Científicas De Investigación

Boronic Acid Catalysis

Boronic acids, including derivatives like [3-Methyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid, are recognized for their utility in transition metal-catalyzed transformations. Their ability to form reversible covalent bonds with hydroxy groups can be exploited in organic reactions for the electrophilic and nucleophilic activation of carboxylic acids and alcohols, leading to the formation of various valuable compounds under mild conditions (Hall, 2019).

Synthesis of Functional Methyl Sulfones

The construction of functional methyl sulfones using boronic acids demonstrates their role in eco-friendly and green chemistry applications. Boronic acids facilitate the introduction of sulfur dioxide at the last stage in a one-step process, enabling the synthesis of diverse functional methyl sulfones, which are significant in pharmaceuticals (Wang, Zhao, & Jiang, 2019).

Nickel(II)-Catalyzed Sulfination

The sulfination of aryl and heteroaryl boronic acids using Nickel(II) catalysis highlights the versatility of boronic acids in facilitating the synthesis of sulfinate salts. These salts can be further elaborated into valuable sulfonyl-containing groups, underscoring the role of boronic acids in the synthesis of active pharmaceutical ingredients (Lo, Chen, & Willis, 2019).

Development of Boron Nitride Nanomaterials

Boron nitride nanomaterials based on solid acid catalysts derived from boronic acids have been employed in the synthesis of biologically active compounds. This application signifies the potential of boronic acids in nanotechnology and materials science for creating efficient and reusable catalysts (Murugesan, Gengan, Moodley, & Gericke, 2017).

Kinetic Reactivity Studies

Studies on the kinetic reactivity of boronic acids and boronate ions towards various compounds contribute to understanding the fundamental aspects of boronic acid chemistry. This knowledge is essential for developing new boronic acid-based reactions and applications in organic synthesis (Watanabe, Miyamoto, Tanaka, Iizuka, Iwatsuki, Inamo, Takagi, & Ishihara, 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-methyl-4-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O4S/c1-10-9-11(13(16)17)3-4-12(10)20(18,19)15-7-5-14(2)6-8-15/h3-4,9,16-17H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFGJJLOYOFDQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

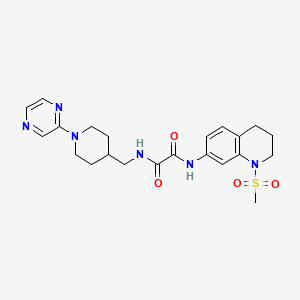

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2667190.png)

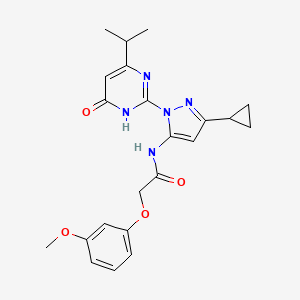

![3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2667191.png)

![2-[[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2667193.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2667194.png)

![1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-naphthalen-1-yl-urea](/img/structure/B2667195.png)

![7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2667197.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide](/img/structure/B2667202.png)

![ethyl 3-pyrrolidin-1-yl-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B2667203.png)

![[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2667204.png)

![N-(2-chlorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2667207.png)

![2-[(4-Fluorophenyl)sulfonyl]ethanol](/img/structure/B2667209.png)